molecular formula C5H7N2NaO2S B13200988 Sodium 1,4-dimethyl-1H-pyrazole-5-sulfinate

Sodium 1,4-dimethyl-1H-pyrazole-5-sulfinate

Cat. No.: B13200988
M. Wt: 182.18 g/mol
InChI Key: VAZOBQPLWHPFED-UHFFFAOYSA-M
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Description

Sodium 1,4-dimethyl-1H-pyrazole-5-sulfinate is a chemical compound characterized by its unique structure, which includes a pyrazole ring substituted with methyl groups and a sulfinate group. This compound is part of the broader class of sulfur-containing pyrazoles, which have garnered significant interest due to their diverse applications in various fields, including medicinal chemistry and industrial processes .

Preparation Methods

The synthesis of sodium 1,4-dimethyl-1H-pyrazole-5-sulfinate typically involves the reaction of 1,4-dimethyl-1H-pyrazole with a sulfinating agent. One common method includes the use of sodium sulfite in the presence of an oxidizing agent to introduce the sulfinate group. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product’s purity and yield .

Industrial production methods may involve more scalable processes, such as continuous flow synthesis, which allows for the efficient production of large quantities of the compound while maintaining high purity standards. These methods often incorporate advanced catalytic systems and optimized reaction conditions to enhance the overall efficiency and sustainability of the production process .

Chemical Reactions Analysis

Sodium 1,4-dimethyl-1H-pyrazole-5-sulfinate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. The major products formed from these reactions include sulfonates, thiols, and substituted pyrazoles .

Mechanism of Action

The mechanism of action of sodium 1,4-dimethyl-1H-pyrazole-5-sulfinate involves its ability to participate in various chemical reactions due to the presence of the sulfinate group. This group can act as a nucleophile or electrophile, depending on the reaction conditions, allowing the compound to form diverse chemical bonds. The molecular targets and pathways involved in its biological activities are still under investigation, but its derivatives’ ability to interact with specific enzymes and receptors is of particular interest .

Comparison with Similar Compounds

Properties

Molecular Formula

C5H7N2NaO2S

Molecular Weight

182.18 g/mol

IUPAC Name

sodium;2,4-dimethylpyrazole-3-sulfinate

InChI

InChI=1S/C5H8N2O2S.Na/c1-4-3-6-7(2)5(4)10(8)9;/h3H,1-2H3,(H,8,9);/q;+1/p-1

InChI Key

VAZOBQPLWHPFED-UHFFFAOYSA-M

Canonical SMILES

CC1=C(N(N=C1)C)S(=O)[O-].[Na+]

Origin of Product

United States

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